molecular formula C12H14F4N2O2 B11801930 ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Katalognummer: B11801930
Molekulargewicht: 294.24 g/mol
InChI-Schlüssel: XNUNDYSXQARCSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel antiviral therapeutics. Its core structure is based on a tetrahydroindazole, a privileged chemotype in drug design for its ability to mimic pharmacophores and engage biological targets effectively. Recent scientific literature highlights the critical role of similar difluoro-substituted indazole-acetate compounds in a groundbreaking class of HIV-1 Capsid inhibitors . These inhibitors, such as the twice-yearly administered lenacapavir, represent a major advancement in antiretroviral therapy by targeting the protein-protein interactions essential for the HIV capsid's assembly and disassembly, a mechanism distinct from traditional enzyme inhibitors . Researchers can utilize this compound as a key synthetic intermediate or a structural template for designing potent inhibitors that bind to the highly conserved interface of the capsid protein, potentially leading to agents with high barriers to resistance . The incorporation of fluorine atoms is a strategic modification that can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making this compound a valuable asset for optimizing the pharmacokinetic and physicochemical properties of lead candidates in infectious disease research .

Eigenschaften

Molekularformel

C12H14F4N2O2

Molekulargewicht

294.24 g/mol

IUPAC-Name

ethyl 2-[3-(difluoromethyl)-7,7-difluoro-5,6-dihydro-4H-indazol-1-yl]acetate

InChI

InChI=1S/C12H14F4N2O2/c1-2-20-8(19)6-18-10-7(9(17-18)11(13)14)4-3-5-12(10,15)16/h11H,2-6H2,1H3

InChI-Schlüssel

XNUNDYSXQARCSX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=C(CCCC2(F)F)C(=N1)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-(3-(Difluormethyl)-7,7-difluor-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole ergeben kann.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(3-(Difluormethyl)-7,7-difluor-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Difluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren verstärken, was zur Modulation biologischer Signalwege führt. So kann sie beispielsweise spezifische Kinasen inhibieren, die an der Proliferation von Krebszellen beteiligt sind.

Wirkmechanismus

The mechanism of action of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit specific kinases involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Ethyl-2-(3-(Difluormethyl)-7,7-difluor-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetat ist aufgrund seiner spezifischen Kombination aus Difluormethyl- und Indazol-Einheiten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .

Biologische Aktivität

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate (CAS No. 1417983-64-2) is a novel compound with a complex structure characterized by multiple fluorine substituents. Its molecular formula is C12H14F4N2O2C_{12}H_{14}F_{4}N_{2}O_{2}, and it has a molecular weight of approximately 294.25 g/mol. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure

The compound features a tetrahydroindazole core with difluoromethyl and difluoro groups that enhance its chemical reactivity and biological interactions. The presence of fluorine atoms is significant as they often increase the lipophilicity and metabolic stability of organic compounds.

Physical Properties

PropertyValue
Molecular FormulaC12H14F4N2O2
Molecular Weight294.25 g/mol
Boiling PointNot specified
PurityNLT 98%

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The unique structural features of this compound allow for specific binding interactions which could lead to significant biological effects.

Antimalarial Activity

A study highlighted the compound's potential as an antimalarial agent by evaluating its activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The compound exhibited low IC50 values (<0.03 μM), indicating potent inhibition against the enzyme while showing selectivity over human DHODH (IC50 >30 μM) . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of fluorine atoms significantly enhances the biological activity of similar compounds. The presence of difluoromethyl groups has been linked to increased binding affinity to active sites on target proteins, which can be critical in drug design .

Case Studies

  • Antimalarial Development : In a development program for new antimalarials, this compound was evaluated alongside other compounds. Results indicated that it could serve as a lead compound for further optimization due to its favorable pharmacological properties .
  • Medicinal Chemistry : The unique interactions of this compound with biological pathways suggest its potential use in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting various diseases .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves a multi-step pathway starting with indazole precursor difluoromethylation, followed by esterification. Key parameters include:

  • Temperature control (70–80°C during difluoromethylation to avoid side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
  • Catalyst use (e.g., palladium catalysts for cross-coupling steps in precursor preparation) .
  • Purification methods (column chromatography with gradients of EtOAc/hexane for >95% purity) .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 19^19F NMR to verify fluorine substitution patterns and ester group integrity .
  • X-ray crystallography : Resolves bond lengths/angles; SHELX programs are widely used for refinement .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ = 308.23) .

Basic: How is preliminary biological activity screened for this compound?

  • In vitro enzyme assays : Test inhibition of viral targets (e.g., HIV-1 reverse transcriptase or proteases) at concentrations ≤10 µM .
  • Cellular cytotoxicity assays (MTT assay) to establish selectivity indices .
  • Binding affinity studies (SPR or ITC) to quantify interactions with target proteins .

Advanced: How can contradictory bioactivity data between assays be resolved?

  • Validate assay conditions : Check for pH sensitivity (fluorine groups may protonate at low pH, altering activity) .
  • Structural verification : Use X-ray crystallography to confirm if batch-to-batch structural variations (e.g., oxo vs. non-oxo forms) exist .
  • Mechanistic studies : Compare enzyme inhibition kinetics (e.g., KiK_i values) across assays to identify off-target effects .

Advanced: What strategies enhance the compound’s metabolic stability without compromising activity?

  • Fluorine positional isomerism : Replace 7,7-difluoro with 4,4-difluoro to reduce oxidative metabolism in the tetrahydroindazole ring .
  • Ester prodrug modification : Replace ethyl with cyclopropyl ester to slow hydrolysis in plasma .
  • Co-crystallization studies : Identify hydrophobic binding pockets to guide fluorination for improved target engagement .

Advanced: How can computational methods elucidate its mechanism of action?

  • Molecular docking : Predict binding modes with viral enzymes (e.g., HIV-1 capsid hexamers) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds .
  • QSAR modeling : Correlate fluorine substitution patterns with IC50_{50} values to optimize potency .

Basic: Why are fluorine substituents strategically important in this compound?

  • Electron-withdrawing effects : Enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrogen-bond mimicry : Fluorine atoms engage in non-covalent interactions with enzyme active sites (e.g., backbone amides in HIV-1 protease) .
  • Lipophilicity modulation : The difluoromethyl group increases logP, improving membrane permeability .

Advanced: What methodologies address low yields in the final esterification step?

  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h, minimizing decomposition .
  • Protecting group strategy : Temporarily protect the indazole NH with Boc to prevent side reactions .
  • Flow chemistry : Achieve higher reproducibility by controlling residence time and temperature precisely .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.